molecular formula C9H7F3N4O2 B4436619 methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4436619
M. Wt: 260.17 g/mol
InChI Key: VBXWZGAIUWDDIP-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H7F3N4O2 and its molecular weight is 260.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.05210997 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C8H6F3N3O2C_8H_6F_3N_3O_2, and it features a unique trifluoromethyl group that significantly influences its biological activity.

Research indicates that compounds within the triazolo-pyrimidine class can exhibit various mechanisms of action:

  • Inhibition of Enzymes : Some derivatives have shown inhibitory effects on key enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases. For instance, triazolo-pyrimidines have been reported to inhibit multiple CDKs through direct competition at the ATP-binding site, demonstrating their potential in cancer therapy .
  • Antiviral Activity : Studies have highlighted the anti-HIV activity of certain triazolo-pyrimidines. For example, derivatives have been repurposed from anti-influenza agents to demonstrate inhibitory effects on HIV-1 replication .

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Mechanism Reference
CDK InhibitionCompetitive inhibition at ATP-binding site
Antiviral (HIV-1)Inhibition of viral replication
Topoisomerase InhibitionInduction of cell cycle arrest
RNase H InhibitionInhibition with IC50 values in micromolar range

Case Study 1: Antiviral Properties

A study explored the antiviral properties of a series of triazolo-pyrimidines against HIV-1. The compound demonstrated significant inhibition of viral replication in vitro, with IC50 values indicating effective antiviral action. The structural modifications in the triazole ring were crucial for enhancing potency against the virus .

Case Study 2: Cancer Therapeutics

Another investigation focused on the role of triazolo-pyrimidines as CDK inhibitors. The study revealed that specific modifications to the chemical structure could enhance selectivity and potency against various CDK isoforms. The findings suggest potential applications in cancer treatment by targeting cell cycle regulation .

Properties

IUPAC Name

methyl 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O2/c1-4-5(6(17)18-2)3-13-8-14-7(9(10,11)12)15-16(4)8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXWZGAIUWDDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.